Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane
Description
Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane is an organosilicon compound that features a trimethylsilyl group attached to a phenyl-ethyl backbone
Properties
CAS No. |
61245-00-9 |
|---|---|
Molecular Formula |
C14H26OSi2 |
Molecular Weight |
266.53 g/mol |
IUPAC Name |
methoxy-dimethyl-(1-phenyl-2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26OSi2/c1-15-17(5,6)14(12-16(2,3)4)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI Key |
XGGDSAKHOPOGRU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C(C[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane can be synthesized through several methods. One common approach involves the reaction of a phenyl-ethyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new chemical bonds. Additionally, the phenyl-ethyl backbone provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Phenyltrimethylsilane: Similar in structure but lacks the methoxy and dimethyl groups.
Dimethylphenylsilane: Contains a phenyl group but differs in the substitution pattern.
Uniqueness
Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane is unique due to the presence of both methoxy and dimethyl groups, which enhance its reactivity and stability. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
